molecular formula C14H10N2O5 B1424993 6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1311315-84-0

6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B1424993
M. Wt: 286.24 g/mol
InChI Key: GABCLIBSJZIMHO-UHFFFAOYSA-N
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Description

The compound “6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been used in the synthesis of novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane . Another example is the synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of an amino compound with a dinitrophenyl hydrazine . The resulting compounds are then further reacted to form the final product .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound serves as a building block in chemical synthesis, leading to the formation of various derivatives with potential biological activities. For instance, it is involved in the synthesis of Tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids through hydrogenolysis and hydrolysis processes, which are further transformed into furo-[3,4-d]pyrimidines via bromination and thermal decarboxylation (Zigeuner, Knopp, & Blaschke, 1976). These derivatives could have varied applications, including in the development of new pharmaceuticals.

Antiprotozoal Agents

Derivatives of the compound have been explored for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from related structures, showed significant in vitro and in vivo activity against protozoal infections, demonstrating the compound's relevance in the development of new antiprotozoal agents (Ismail et al., 2004).

Nonlinear Optical Materials

The pyrimidine ring, central to this compound, is a key structural feature in materials with promising nonlinear optical (NLO) properties. Studies on thiopyrimidine derivatives, which include the phenyl pyrimidine derivatives, highlight the compound's potential applications in the fields of medicine and nonlinear optics, with significant NLO characteristics recommended for optoelectronic applications (Hussain et al., 2020).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of Biginelli-compounds, which are 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. These derivatives undergo various chemical reactions to form new heterocyclic compounds with potential pharmaceutical applications, demonstrating the versatility of the compound in synthetic chemistry (Kappe & Roschger, 1989).

Antimicrobial Applications

The compound has also been used in the synthesis of novel pyrimidine-5-carboxylic acids with antimicrobial properties. This includes the preparation of tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, which exhibited significant to moderate antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Shastri & Post, 2019).

Future Directions

The future directions for these compounds could involve further exploration of their potential as inhibitors against PARP-1 . This could include the design and synthesis of novel analogues, as well as further investigation of their anti-proliferative activity against various human cancer cell lines .

properties

IUPAC Name

6-methyl-2,4-dioxo-3-phenyl-1H-furo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-7-9(13(18)19)10-11(21-7)15-14(20)16(12(10)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABCLIBSJZIMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123754
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

CAS RN

1311315-84-0
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

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